Desmethyl Naproxen-d3
Overview
Description
Desmethyl Naproxen-d3 is a deuterium-labeled derivative of Desmethyl Naproxen, which is a metabolite of the anti-inflammatory agent Naproxen. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Naproxen .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desmethyl Naproxen-d3 can be synthesized by demethylating Naproxen-d3 using specific demethylating reagents. One common method involves reacting Naproxen-d3 with demethylating agents under controlled conditions to obtain racemic O-Desmethyl Naproxen-d3 .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as crystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: Desmethyl Naproxen-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents into the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Desmethyl Naproxen-d3 is extensively used in scientific research, particularly in the fields of:
Chemistry: It serves as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Researchers use it to investigate the metabolic pathways of Naproxen and its derivatives.
Medicine: It aids in understanding the pharmacokinetics and pharmacodynamics of Naproxen, contributing to drug development and safety assessments.
Industry: The compound is used in quality control and analytical testing to ensure the consistency and efficacy of Naproxen-containing products
Mechanism of Action
Desmethyl Naproxen-d3 exerts its effects by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), similar to Naproxen. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever . The deuterium labeling allows for precise tracking and analysis of the compound’s metabolic fate in biological systems.
Comparison with Similar Compounds
Naproxen: The parent compound, widely used as a nonsteroidal anti-inflammatory drug (NSAID).
Desmethyl Naproxen: The non-deuterated form of Desmethyl Naproxen-d3.
Metamizole (Dipyrone): Another NSAID with a different mechanism of action.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This labeling distinguishes it from its non-deuterated counterparts and other NSAIDs, making it a valuable tool in pharmacokinetic and pharmacodynamic research .
Properties
IUPAC Name |
2-[6-(trideuteriomethoxy)naphthalen-2-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-12-5-4-10-6-9(7-13(14)15)2-3-11(10)8-12/h2-6,8H,7H2,1H3,(H,14,15)/i1D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJFLPMVEFKEPL-FIBGUPNXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)C=C(C=C2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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